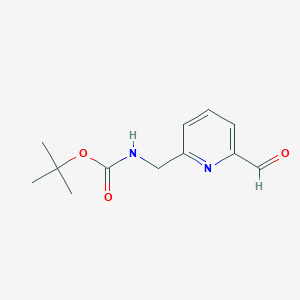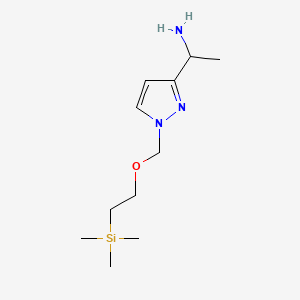
4,5-dibromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms at positions 4 and 5, and a cyclopropylmethyl group at position 2. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4,5-dibromo-1H-1,2,3-triazole with cyclopropylmethyl chloride in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dibromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 4 and 5 can be substituted with other groups through nucleophilic substitution reactions.
Lithium-Halogen Exchange: The bromine atoms can be replaced by lithium using reagents like butyllithium.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Lithium-Halogen Exchange: Butyllithium in diethyl ether or tetrahydrofuran at low temperatures is commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted triazoles can be obtained.
Lithium Derivatives: The reaction with butyllithium can yield lithiated triazoles, which can be further reacted with electrophiles to form new compounds.
Wissenschaftliche Forschungsanwendungen
4,5-Dibromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Chemical Biology: The compound can be used to study the interactions of triazoles with biological targets.
Material Science: Triazole derivatives are explored for their potential use in materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4,5-dibromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole depends on its specific application. In medicinal chemistry, triazoles often act by inhibiting enzymes or interacting with specific receptors. The presence of bromine atoms and the cyclopropylmethyl group can influence the compound’s binding affinity and selectivity towards its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dibromo-2-methylimidazole: This compound is structurally similar but contains a methyl group instead of a cyclopropylmethyl group.
4,5-Dibromo-2-furoic acid: Another similar compound with a furan ring instead of a triazole ring.
Uniqueness
4,5-Dibromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole is unique due to the presence of the cyclopropylmethyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C6H7Br2N3 |
|---|---|
Molekulargewicht |
280.95 g/mol |
IUPAC-Name |
4,5-dibromo-2-(cyclopropylmethyl)triazole |
InChI |
InChI=1S/C6H7Br2N3/c7-5-6(8)10-11(9-5)3-4-1-2-4/h4H,1-3H2 |
InChI-Schlüssel |
XUYUHCHRNVIWIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CN2N=C(C(=N2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-4-(1,2,4-triazolo[4,3-c]pyrimidin-7-yloxy)benzenamine](/img/structure/B13927262.png)

![6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13927279.png)


![3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine](/img/structure/B13927288.png)








